molecular formula C7H7O7-3 B1262240 3-Hydroxybutane-1,2,3-tricarboxylate

3-Hydroxybutane-1,2,3-tricarboxylate

Cat. No. B1262240
M. Wt: 203.13 g/mol
InChI Key: HHKPKXCSHMJWCF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxybutane-1,2,3-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups of 3-hydroxybutane-1,2,3-tricarboxylic acid;  major microspecies at pH 7.3. It is a conjugate base of a 3-hydroxybutane-1,2,3-tricarboxylic acid.

Scientific Research Applications

Glass-Forming Properties in Atmospheric Aerosols

3-Hydroxybutane-1,2,3-tricarboxylate, as an analog to 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), contributes to the understanding of atmospheric aerosols. 3-MBTCA, a product of α-pinene oxidation, helps in identifying properties like water solubility and phase state (liquid, crystalline, glassy) of atmospheric terpene secondary organic aerosol (SOA) particles. A study by Dette et al. (2014) utilized techniques like MARBLES (metastable aerosol by low temperature evaporation of solvent) and differential scanning calorimetry (DSC) to investigate these properties, providing insights into the atmospheric behavior of such organic compounds.

Catalytic Oxidation Studies

The compound is also significant in the study of catalytic oxidation processes. For instance, Lubach and Drenth (2010) explored the ferrocene-catalyzed autoxidation of 3-hydroxybutan-2-one, an analogous compound. This research, published in "Recueil des Travaux Chimiques des Pays-Bas," highlights the role of catalysis in the oxidation process of similar hydroxybutane derivatives Lubach & Drenth (2010).

Role in Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), which include compounds like 3-hydroxybutane-1,2,3-tricarboxylate, are used in tissue engineering. Chen and Wu (2005) discussed the application of PHA in medical devices and tissue engineering, highlighting their biodegradability and thermoprocessing capabilities Chen & Wu (2005).

Investigation in Marine-Derived Fungus

Research by Sun et al. (2009) on marine fungus Trichoderma atroviride G20-12 identified new compounds related to 3-hydroxybutane-1,2,3-tricarboxylate, expanding the knowledge of marine fungal chemistry and its potential applications Sun et al. (2009).

properties

Product Name

3-Hydroxybutane-1,2,3-tricarboxylate

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

3-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3

InChI Key

HHKPKXCSHMJWCF-UHFFFAOYSA-K

Canonical SMILES

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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